molecular formula C7H12O4 B1677414 Monomethyl adipate CAS No. 627-91-8

Monomethyl adipate

Cat. No. B1677414
CAS RN: 627-91-8
M. Wt: 160.17 g/mol
InChI Key: UOBSVARXACCLLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monomethyl adipate is a dicarboxylic acid monoester that is the monomethyl ester of adipic acid . It has a role as a metabolite and a plasticiser . It is a clear colorless liquid .


Synthesis Analysis

Monomethyl adipate can be synthesized from adipic acid (730mg, 5 mmol) and methanol (10 ml). The yield of this synthesis is approximately 80% . Another method involves the electrochemical synthesis of dimethyl sebacate via anodic decarboxylation coupling with monomethyl adipate .


Molecular Structure Analysis

The molecular formula of Monomethyl adipate is C7H12O4 . Its molecular weight is 160.17 . The SMILES string representation is COC(=O)CCCCC(O)=O .


Chemical Reactions Analysis

Monomethyl adipate can undergo decarboxylation coupling into dimethyl sebacate through a platinum electrode at high current density .


Physical And Chemical Properties Analysis

Monomethyl adipate has a melting point of 7-9 °C and a boiling point of 162 °C/10 mmHg . Its density is 1.081 g/mL at 25 °C . It is not miscible or difficult to mix with water .

Scientific Research Applications

Drug Delivery Systems

Monomethyl adipate is used in the synthesis of biodegradable polymers, such as poly(glycerol adipate), for drug delivery systems. Poly(glycerol adipate) can be modified with anti-inflammatory drugs like indomethacin to create prodrugs with pH-sensitive linkers for modified drug release. These polymers show potential for local sustained release of medication, indicating Monomethyl adipate's role in developing novel drug delivery vehicles (Wersig, Hacker, Kressler, & Mäder, 2017).

Biodegradable Materials

Monomethyl adipate contributes to the development of biodegradable materials. It is a key component in synthesizing biodegradable polyesters, such as cellulose adipate derivatives, showing promise in drug delivery and other applications where water dispersion or swelling properties are desired. These materials support the creation of environmentally friendly alternatives to traditional plastics and polymers (Kar, Liu, & Edgar, 2011).

Green Chemistry

In green chemistry, Monomethyl adipate is involved in metabolic engineering strategies for bio-adipic acid production, an essential monomer in nylon synthesis. This approach aims to replace petrochemical processes with biotechnological routes, minimizing environmental impact and utilizing renewable resources. Such strategies expand Monomethyl adipate's application in sustainable industrial processes (Kruyer & Peralta-Yahya, 2017).

Plasticizers and Biomonitoring

Research on Monomethyl adipate's metabolites, such as in the study of di-2-ethylhexyl adipate (DEHA) and its biomonitoring applications, highlights its relevance in understanding human exposure to plasticizers used in food packaging. Identifying specific biomarkers like mono-2-ethylhexyl adipate (MEHA) helps assess the potential health impacts of exposure to substances containing Monomethyl adipate (Silva, Samandar, Ye, & Calafat, 2013).

Material Science and Engineering

The compound is integral to synthesizing novel materials with specific properties. For instance, Monomethyl adipate derivatives are used to produce polyesters and poly(ester-urethane)s, showcasing its versatility in creating materials with varied mechanical properties and applications in multiple domains, from textiles to automotive parts (Mou & Chen, 2016).

Safety And Hazards

Monomethyl adipate causes skin irritation and serious eye irritation . It is advised to avoid breathing its dust, mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Monomethyl adipate is used to synthesize high-grade surfactants, as additives for high-grade lubricating oils and fuels, emulsifier products, solvents for perfumes, etc . Its electrochemical synthesis method is seen as a promising, environmentally sustainable method .

Relevant Papers

One relevant paper discusses the electrochemical synthesis of dimethyl sebacate via anodic decarboxylation coupling with monomethyl adipate . This study provides a comprehensive multidimensional analysis of the electrochemical performance at high current densities across four distinct electrode types .

properties

IUPAC Name

6-methoxy-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-11-7(10)5-3-2-4-6(8)9/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBSVARXACCLLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044451
Record name Methyl hydrogen adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light yellow viscous liquid; mp = 7-9 deg C; [Sigma-Aldrich MSDS], Solid
Record name Monomethyl adipate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21179
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Mono-methyl-adipate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059722
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Monomethyl adipate

CAS RN

627-91-8
Record name Monomethyl adipate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monomethyl adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monomethyl adipate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55113
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Monomethyl adipate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexanedioic acid, 1-methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl hydrogen adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl hydrogen adipate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.018
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONOMETHYL ADIPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62S39VHD01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Mono-methyl-adipate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059722
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Into a 10-mL volumetric flask was added 0.1616 g(1.01 mmol, 0.101 M) of 5-cyanopentanoic acid methyl ester, 9.65 mL of potassium phosphate buffer (50 mM, pH 7.0), and 0.20 mL of a 50 wt % cell suspension (0.10 g wet cell weight, 0.024 g dry cell weight) of Acidovorax facilis 72W (ATCC 55746) cells in 0.35 M potassium phosphate buffer (pH 7.0, previously heat-treated at 50° C. for 1 h), and the resulting 10 mL suspension stirred at 25° C. Samples (0.100 mL) were withdrawn and mixed with 0.300 mL of distilled water, centrifuged, then 0.180 mL of the 1:4 diluted supernatant was mixed with 0.020 mL of 0.750 M N-methylpropionamide (HPLC external standard solution). The resulting solution was analyzed by HPLC. After 4.0 h, the conversion of 5-cyanopentanoic acid methyl ester was complete, and the yield (determined by HPLC) of Hexanedioic acid monomethyl ester and hexanedioic acid were 99%, and 1%, respectively, with no production of 5-cyanopentanoic acid.
Quantity
0.1616 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9.65 mL
Type
solvent
Reaction Step One
[Compound]
Name
suspension
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Monomethyl adipate
Reactant of Route 2
Reactant of Route 2
Monomethyl adipate
Reactant of Route 3
Reactant of Route 3
Monomethyl adipate
Reactant of Route 4
Reactant of Route 4
Monomethyl adipate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Monomethyl adipate
Reactant of Route 6
Reactant of Route 6
Monomethyl adipate

Citations

For This Compound
193
Citations
T Kristanto, AH Tiwikrama, MJ Lee - The Journal of Supercritical Fluids, 2023 - Elsevier
The vapor–liquid equilibria (VLE) phase boundary data were measured for the binary systems of carbon dioxide + dimethyl adipate (DMA) and carbon dioxide + monomethyl adipate (…
Number of citations: 2 www.sciencedirect.com
MJ Lee, CH Lai, TB Wang, HM Lin - Journal of Chemical & …, 2007 - ACS Publications
… The intermediates of the reactions, monomethyl adipate and monomethyl glutarate, are rather minor in the products. The major species of these two reversible cascade reactions are …
Number of citations: 24 pubs.acs.org
Z Ogumi, H Yamashita, K Nishio, ZI Takehara… - Electrochimica …, 1983 - Elsevier
… A methanolic solution of monomethyl adipate was electrolysed to gjve dimethyl sebacate on … Brown-Walker reaction of monomethyl adipate were investigated using Pt-SPE composites. …
Number of citations: 73 www.sciencedirect.com
GI Shul'zhenko, GN Freidlin, EP Kovsman… - Sov. Electrochem.(Engl …, 1986 - osti.gov
Preparative electrolysis under galvanostatic conditions was used to study the effect of the principal adjustable process parameters, such as temperature, the water content of the original …
Number of citations: 0 www.osti.gov
R Rognstad - Archives of Biochemistry and Biophysics, 1984 - Elsevier
… Monomethyl adipate was gluconeogenic only at lower concentrations. At high concentrations, monomethyl adipate apparently has some toxic effects, as further shown in Table II by the …
Number of citations: 29 www.sciencedirect.com
O Kikhtyanin, J Aubrecht, V Pospelova… - Applied Catalysis A …, 2020 - Elsevier
… Nevertheless, the formation of several by-products was also observed in this reaction over Ru-based catalysts due to incomplete hydrogenolysis (ie the formation of monomethyl adipate…
Number of citations: 11 www.sciencedirect.com
K Fujitani, T Mizutani, T Oida, T Kawase - Journal of Oleo Science, 2009 - jstage.jst.go.jp
… (HMC) gave a mixture of adipic acid, glutaric acid and monomethyl adipate. In the case of 1,4-… In addition, the formation of monomethyl adipate is also explained by considering the …
Number of citations: 9 www.jstage.jst.go.jp
AI Kamneva, MY Fioshin, LI Kazakova… - Petroleum Chemistry …, 1963 - Elsevier
… The production of monomethyl adipate will not be considered in the present paper. … containing 330 g of monomethyl adipate, 25 g of the sodium salt of monomethyl adipate, 12 g of water…
Number of citations: 3 www.sciencedirect.com
BA Trela, MS Bogdanffy - Toxicology and applied pharmacology, 1991 - Elsevier
… Nasal explants were exposed to concentrations of monomethyl ester (monomethyl adipate, monomethyl glutarate, monomethyl succinate) ranging from 10 to 50 mM. The diacids (…
Number of citations: 15 www.sciencedirect.com
RJM Lubbers, A Dilokpimol… - Microbial Cell …, 2021 - microbialcellfactories.biomedcentral …
… 2d) and was selected as a putative 4-oxo-monomethyl adipate esterase (omeA). … The 1 H-NMR of the accumulated compound corresponded well with 4-oxo-monomethyl adipate (6-…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.